5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring:
Introduction of the fluorophenyl group: This step involves the reaction of the triazole intermediate with a fluorophenyl amine under suitable conditions.
Attachment of the cyclohexyl group: The final step involves the coupling of the triazole derivative with a cyclohexylamine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure, known for its broad-spectrum activity.
Itraconazole: A triazole antifungal used to treat various fungal infections.
Properties
IUPAC Name |
5-(2-fluoroanilino)-N-(4-methylcyclohexyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-5,10-11H,6-9H2,1H3,(H,18,23)(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUURQLCRQUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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